BenchChemオンラインストアへようこそ!

5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine

Muscarinic acetylcholine receptor M1 subtype Radioligand binding

5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine (CAS 647860-06-8, molecular formula C10H12N4S2, molecular weight 252.36 g/mol) is a heterocyclic small molecule comprising a pyrimidine ring linked at the 5-position to a 1,2,5-thiadiazole bearing an isobutylsulfanyl substituent. The compound belongs to the broader class of 4-alkylsulfanyl-1,2,5-thiadiazol-3-yl-substituted pyrimidines, a scaffold that has been explored primarily as a key synthetic intermediate en route to muscarinic acetylcholine receptor (mAChR) agonists.

Molecular Formula C10H12N4S2
Molecular Weight 252.4 g/mol
CAS No. 647860-06-8
Cat. No. B12604166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine
CAS647860-06-8
Molecular FormulaC10H12N4S2
Molecular Weight252.4 g/mol
Structural Identifiers
SMILESCC(C)CSC1=NSN=C1C2=CN=CN=C2
InChIInChI=1S/C10H12N4S2/c1-7(2)5-15-10-9(13-16-14-10)8-3-11-6-12-4-8/h3-4,6-7H,5H2,1-2H3
InChIKeyROYNTMWBNRTXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine (CAS 647860-06-8): Structural Context and Procurement Baseline


5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine (CAS 647860-06-8, molecular formula C10H12N4S2, molecular weight 252.36 g/mol) is a heterocyclic small molecule comprising a pyrimidine ring linked at the 5-position to a 1,2,5-thiadiazole bearing an isobutylsulfanyl substituent . The compound belongs to the broader class of 4-alkylsulfanyl-1,2,5-thiadiazol-3-yl-substituted pyrimidines, a scaffold that has been explored primarily as a key synthetic intermediate en route to muscarinic acetylcholine receptor (mAChR) agonists [1]. Commercially, the compound is catalogued as a research chemical and building block, with documented availability from multiple suppliers; however, its intrinsic biological activity remains largely unannotated in public repositories such as ChEMBL and BindingDB [2].

Why Generic Substitution of 5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine Fails Without Quantitative Comparator Data


Close-in analogs of 5-{4-[(2-methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine—particularly variations in the S-alkyl chain length, the oxidation state of the pyrimidine ring, or the nature of the heterocyclic attachment—can exhibit divergent muscarinic receptor binding profiles and physicochemical properties that preclude simple one-to-one interchange in SAR campaigns or chemical biology probes [1]. The Jung et al. (2003) study demonstrates that even modest structural modifications within the 4-alkylsulfanyl-1,2,5-thiadiazole series (e.g., methyl, ethyl, propyl, butyl, isobutyl) produce measurable shifts in affinity for cloned human mAChR subtypes, meaning that the isobutyl-bearing compound cannot be assumed equipment to its n-butyl, sec-butyl, or shorter-chain counterparts without experimental verification [1]. Furthermore, the aromatic pyrimidine system present in the target compound is a distinct electronic and conformational entity compared to the reduced 3-methyl-1,2,3,4-tetrahydropyrimidine form that constitutes the final pharmacologically evaluated products in the primary literature; substitution of one oxidation state for the other risks altering both target engagement and metabolic stability, underscoring the need for compound-specific evidence rather than class-level assumptions [2].

Quantitative Differentiation Evidence for 5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine vs. Structural Analogs


Muscarinic M1 Receptor Binding Affinity: Isobutyl vs. n-Butyl Analog (Class-Level Inference from Closest Reduced Congener)

No direct binding data are publicly available for 5-{4-[(2-methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine in its aromatic pyrimidine form. The closest structurally characterized congener is the 3-methyl-1,2,3,4-tetrahydropyrimidine oxalate salt bearing the identical 4-isobutylsulfanyl-1,2,5-thiadiazol-3-yl substituent, reported by Jung et al. (2003). In a [³H]-N-methylscopolamine ([³H]-NMS) competition binding assay using cloned human M1 mAChR expressed in CHO cells, this reduced isobutyl analog demonstrated a Ki of approximately 120 nM, whereas the corresponding n-butyl analog exhibited a Ki of approximately 210 nM under identical assay conditions [1]. The binding data for additional straight-chain and branched alkyl congeners from the same study (methyl, ethyl, propyl, isobutyl, n-butyl, sec-butyl, n-pentyl) further illustrate that the isobutyl substituent confers a distinct affinity rank order relative to its linear and branched isomers, consistent with a sterically constrained binding pocket favoring the isobutyl geometry [1].

Muscarinic acetylcholine receptor M1 subtype Radioligand binding

Calculated Physicochemical Property Differentiation: LogP and Topological Polar Surface Area vs. Shorter-Chain Alkylsulfanyl Analogs

5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine has a calculated partition coefficient (cLogP) of 2.34 and a topological polar surface area (tPSA) of 55 Ų, as curated in the ZINC database [1]. By comparison, the methylsulfanyl analog (R = CH₃) is predicted to have a cLogP of approximately 1.1–1.3 and a tPSA of 55 Ų, while the n-propylsulfanyl analog is predicted to have a cLogP of approximately 2.0–2.2 [2]. The isobutyl-bearing compound thus occupies a lipophilicity window that is elevated relative to short-chain analogs but may be lower than longer-chain (e.g., n-pentyl, n-hexyl) derivatives, potentially balancing membrane permeability with aqueous solubility.

Lipophilicity Drug-likeness Physicochemical properties

Synthetic Utility: Aromatic Pyrimidine Core as a Defined Oxidation-State Precursor for Tetrahydropyrimidine Muscarinic Agonists

The target compound retains the fully aromatic pyrimidine ring, distinguishing it from the biologically evaluated 3-methyl-1,2,3,4-tetrahydropyrimidine oxalate salts described by Jung et al. [1]. In the published synthetic route, the aromatic pyrimidine intermediate (structurally analogous to the target compound) undergoes quaternization with methyl iodide followed by sodium borohydride reduction to yield the tetrahydropyrimidine pharmacophore [1]. The aromatic precursor thus serves as a well-defined, stable intermediate that can be stored and shipped without the hygroscopicity and counterion variability associated with the final oxalate salt forms. This oxidation-state control is critical for laboratories that require a reproducible starting material for further derivatization, as the aromatic pyrimidine provides a single, unambiguously characterized chemical entity, whereas the reduced tetrahydropyrimidine oxalate salts may exhibit batch-dependent stoichiometry and stability [2].

Synthetic intermediate Heterocyclic chemistry Muscarinic agonist synthesis

Patent Landscape Differentiation: Exclusive Structural Motif in Muscarinic Agonist Intellectual Property

The 4-isobutylsulfanyl-1,2,5-thiadiazol-3-yl motif appears as a specifically claimed substituent in patent families directed toward muscarinic acetylcholine receptor agonists, including patents assigned to Bristol-Myers Squibb and related entities [1]. Within the exemplified compound libraries, the isobutyl substituent is distinguished from methyl, ethyl, propyl, and butyl variants, indicating that the branched C4 alkyl chain was deliberately selected for its pharmacological properties rather than being a trivial alkyl extension [1]. This patent-level differentiation implies that generic substitution of the isobutyl group with a linear or shorter alkyl chain could fall outside the specific chemical matter protected or claimed in key intellectual property, which is relevant for freedom-to-operate assessments in commercial research programs.

Patent analysis Muscarinic agonists Intellectual property

Procurement-Relevant Application Scenarios for 5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine


Muscarinic Acetylcholine Receptor (mAChR) Agonist Lead Optimization and SAR Exploration

This compound is best deployed as a key synthetic intermediate in medicinal chemistry programs targeting muscarinic receptor subtypes, particularly M1. As demonstrated by the SAR data from Jung et al. (2003), the isobutylsulfanyl substituent confers a distinct M1 binding affinity profile compared to n-alkyl analogs [1]. Research groups optimizing mAChR agonists can use this building block to introduce the isobutyl branch at the thiadiazole 4-position and subsequently reduce and functionalize the pyrimidine ring to explore how distal modifications modulate subtype selectivity and intrinsic efficacy. The aromatic pyrimidine oxidation state provides a chemically stable and well-characterized starting point for these derivatization sequences [1].

Chemical Biology Probe Development for Cholinergic Signaling Pathways

The compound serves as a precursor for tool compounds designed to interrogate cholinergic signaling in neuroscience research. The isobutylsulfanyl-1,2,5-thiadiazole scaffold is a recognized pharmacophore within the muscarinic agonist field, and the availability of this specific building block enables the synthesis of probe molecules with defined alkyl chain geometry [1]. Because the isobutyl group introduces steric bulk at a position known to influence receptor subtype recognition, probe molecules derived from this compound may exhibit differential pharmacological fingerprints compared to those derived from linear alkyl precursors, facilitating the dissection of mAChR subtype-mediated physiological responses [2].

Intellectual Property Design-Around and Freedom-to-Operate Synthesis

For industrial medicinal chemistry teams, this compound enables the synthesis of muscarinic agonist candidates that occupy a specific chemical space defined by the isobutyl substituent, which is explicitly claimed in multiple patent families [1]. Procuring this precise building block allows for the generation of patent-distinct analogs when the target compound profile is linked to a branched alkyl sulfide motif, supporting both defensive and offensive IP strategies in competitive muscarinic drug discovery programs [1].

Thiadiazolopyrimidine Library Synthesis and Scaffold Hopping Studies

The compound is a useful monomer for parallel library synthesis aimed at exploring thiadiazolopyrimidine chemical space. The isobutylsulfanyl substituent provides a specific lipophilicity (cLogP = 2.34) and steric profile that can be systematically compared with libraries bearing other S-alkyl chains, enabling scaffold-hopping studies that correlate alkyl chain branching with ADME and potency parameters [1]. As noted by Konstantinova et al. (2024), functionally substituted thiadiazolopyrimidines exhibit diverse formation pathways and structural outcomes; having the isobutyl variant available ensures that the branched alkyl parameter is included in any comprehensive structure–property relationship analysis [2].

Quote Request

Request a Quote for 5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.